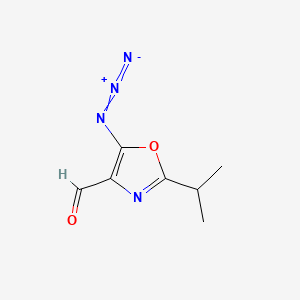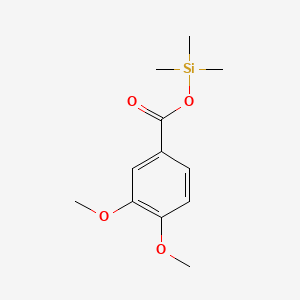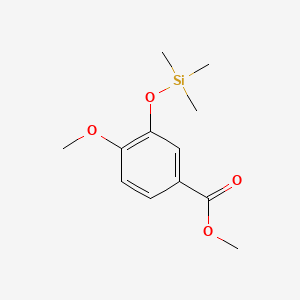
4-(4-Nitrophenyl)-4-oxobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Nitrophenyl)-4-oxobutanenitrile is an organic compound characterized by the presence of a nitrophenyl group attached to a butanenitrile backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)-4-oxobutanenitrile typically involves the nitration of phenol using dilute nitric acid at room temperature, producing a mixture of 2-nitrophenol and 4-nitrophenol . The desired 4-nitrophenol is then subjected to further reactions to introduce the butanenitrile moiety. This process often involves nucleophilic substitution reactions with appropriate nitrile-containing reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Nitrophenyl)-4-oxobutanenitrile undergoes various chemical reactions, including:
Reduction: Catalytic reduction of the nitro group to form the corresponding amine.
Substitution: Nucleophilic substitution reactions where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides and bases like triethylamine (TEA) are used in substitution reactions.
Major Products:
Applications De Recherche Scientifique
4-(4-Nitrophenyl)-4-oxobutanenitrile finds applications in several scientific research areas:
Mécanisme D'action
The mechanism of action of 4-(4-Nitrophenyl)-4-oxobutanenitrile involves its interaction with specific molecular targets. For instance, in enzyme assays, it acts as a substrate that undergoes hydrolysis, leading to measurable changes in fluorescence or absorbance . The pathways involved often include catalytic reduction or substitution reactions that modify the compound’s structure and function .
Comparaison Avec Des Composés Similaires
4-Nitrophenol: Shares the nitrophenyl group but lacks the butanenitrile moiety.
4-Nitrophenyl chloroformate: Used in similar synthetic applications but differs in its functional groups.
Uniqueness: 4-(4-Nitrophenyl)-4-oxobutanenitrile is unique due to its combination of the nitrophenyl and butanenitrile groups, which confer distinct reactivity and applications compared to other nitrophenyl derivatives .
Propriétés
Numéro CAS |
34555-38-9 |
|---|---|
Formule moléculaire |
C10H8N2O3 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
4-(4-nitrophenyl)-4-oxobutanenitrile |
InChI |
InChI=1S/C10H8N2O3/c11-7-1-2-10(13)8-3-5-9(6-4-8)12(14)15/h3-6H,1-2H2 |
Clé InChI |
DCZZTVNFSWEWJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)CCC#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















